molecular formula C7H8O4 B057485 5-Ethoxyfuran-2-carboxylic acid CAS No. 115102-47-1

5-Ethoxyfuran-2-carboxylic acid

Cat. No. B057485
CAS RN: 115102-47-1
M. Wt: 156.14 g/mol
InChI Key: SALAWNGVJRQXAU-UHFFFAOYSA-N
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Description

5-Ethoxyfuran-2-carboxylic acid is a type of furan, which is a category of organic compounds. It has a molecular weight of 156.14 and a molecular formula of C7H8O4 . The compound contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of 5-Ethoxyfuran-2-carboxylic acid and similar compounds often involves the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from hexose . A novel biosynthesis route from biomass-derived HMF based on consecutive enzyme reactions has been reported . Another catalytic strategy for selective production of 5-Formylfuran-2-carboxylic Acid and Furan-2,5-dicarboxylic Acid has also been documented .


Molecular Structure Analysis

The molecular structure of 5-Ethoxyfuran-2-carboxylic acid includes a carboxyl functional group, CO2H . The carboxyl group is planar and can be represented with a resonance structure . The compound also contains a five-membered ring and a hydroxyl group .


Chemical Reactions Analysis

The electrochemical oxidation of 5-hydroxymethylfurfural (HMF) is a key reaction in the production of 5-Ethoxyfuran-2-carboxylic acid and similar compounds . This process involves reaction mechanisms, catalyst structures, and coupling reactions . During hydrothermal oxidation, HMF is initially oxidized to 2,5-diformylfuran (DFF) or 5-hydroxymethyl-2-frantic acid (HMFCA), which is further converted to 5-formyl-2-furan carboxylic acid (FFCA) and FDCA under aerobic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethoxyfuran-2-carboxylic acid include a molecular weight of 156.14, a molecular formula of C7H8O4, and a melting point of 140-141°C (lit.) . Carboxylic acids, which include 5-Ethoxyfuran-2-carboxylic acid, are organic compounds that incorporate a carboxyl functional group, CO2H .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 5-Ethoxyfuran-2-carboxylic acid, are versatile organic compounds used in organic synthesis . They participate in various organic reactions, including substitution, elimination, and coupling . Their highly polar chemical structure makes them active in these reactions .

Nanotechnology

In the field of nanotechnology, carboxylic acids have been used for surface modification of nanostructures . For instance, they have been used to modify the surface of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation . This application is crucial in the production of polymer nanomaterials .

Polymers

Carboxylic acids are used in the area of polymers as monomers, additives, and catalysts . They play a key role in the synthesis of both synthetic and natural polymers .

Biochemical Research

5-Ethoxyfuran-2-carboxylic acid is used in biochemical research, particularly in proteomics . Proteomics is the large-scale study of proteins, and this compound can be used to study protein structure and function .

Covalent Organic Frameworks (COFs)

Carboxylic acid-containing covalent organic frameworks (COFs) have shown great potential in many fields, including heterogeneous catalysis . These COFs can be synthesized using carboxylic acids, and they have been applied in the ruthenium-catalyzed synthesis of diarylmethane derivatives .

Food Industry

Carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry . While 5-Ethoxyfuran-2-carboxylic acid is not specifically mentioned, it may have similar applications due to its carboxylic acid group .

Future Directions

The future directions for 5-Ethoxyfuran-2-carboxylic acid and similar compounds involve the development of more efficient and sustainable synthesis methods . There is also interest in the potential applications of these compounds as a green alternative to petroleum-based products in polymer production .

properties

IUPAC Name

5-ethoxyfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALAWNGVJRQXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354383
Record name 5-ethoxyfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxyfuran-2-carboxylic acid

CAS RN

115102-47-1
Record name 5-ethoxyfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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